5-Cyclopentyl-1H-pyrazol-3-ol

Lipophilicity Drug-likeness Physicochemical property optimization

Medicinal chemistry teams pursuing CDK2-targeted oncology programs face a critical supply bottleneck: the cyclopentyl substituent at the 5-position is structurally essential for hinge-binding geometry in Pfizer's patented 3-carbonylamino-5-cyclopentyl-1H-pyrazole inhibitor series. Generic substitution with methyl or phenyl analogs alters logP by up to 1.3 units and compromises target engagement. This compound (XLogP3-AA=1.4, RB=1, MW=152.19) serves as the mandatory entry point for SAR exploration. - Direct precursor to WO2020157652A3 CDK2 inhibitor chemotype. - Balanced steric bulk enables regioselective N-alkylation method development. - Tautomeric equilibrium provides a tool for fragment-based screening of hydrogen-bond-dependent targets.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 467248-37-9
Cat. No. B13951311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopentyl-1H-pyrazol-3-ol
CAS467248-37-9
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=O)NN2
InChIInChI=1S/C8H12N2O/c11-8-5-7(9-10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10,11)
InChIKeyJLGLTWNOEJRGGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopentyl-1H-pyrazol-3-ol Scaffold Overview


5-Cyclopentyl-1H-pyrazol-3-ol (IUPAC: 5-cyclopentyl-1,2-dihydropyrazol-3-one) is a small heterocyclic compound (C₈H₁₂N₂O, MW 152.19) built on a pyrazol-3-ol scaffold bearing a cyclopentyl substituent at the 5-position [1]. The compound exists in tautomeric equilibrium between the 1H-pyrazol-3-ol and the 1,2-dihydro-3H-pyrazol-3-one forms, a feature that influences its reactivity and hydrogen-bonding capacity [2]. Its primary documented role is as a synthetic intermediate in the preparation of 3-carbonylamino-5-cyclopentyl-1H-pyrazole derivatives, a chemotype advanced by Pfizer as selective cyclin-dependent kinase 2 (CDK2) inhibitors [3].

Synthesis TargetCDK2 inhibitor chemotype precursor (Pfizer WO2020157652A3)
Substituent RoleCyclopentyl group balances logP and conformational flexibility
Tautomerism1H-pyrazol-3-ol ⇌ 1,2-dihydro-3H-pyrazol-3-one influences reactivity

5-Cyclopentyl-1H-pyrazol-3-ol: Why Cyclopentyl Matters


Generic substitution among 5-substituted pyrazol-3-ols is inadvisable because the physicochemical and conformational properties—and consequently biological target engagement—are highly sensitive to the nature of the C5 substituent. As the quantitative evidence below demonstrates, replacing the cyclopentyl group with a methyl or phenyl moiety alters logP by up to 1.3 log units and changes rotatable bond count, directly impacting membrane permeability, entropic binding penalties, and the compound's suitability as a surrogate for cyclopentyl-containing pharmacophores [1] [2]. Furthermore, the cyclopentyl group is a critical structural element in patent-protected CDK2 inhibitor series, meaning that analogs lacking this motif cannot serve as competent intermediates for those lead series [3].

LogP Mismatch
Replacing cyclopentyl with methyl may shift XLogP3-AA by +1.3, altering membrane partitioning profiles.
Conformational Mismatch
Rotatable bond count drops from 1 to 0 in the methyl analogue, potentially limiting induced-fit binding capacity.
Patent-Validated Scaffold
Cyclopentyl motif required for Pfizer CDK2 series; non-cyclopentyl analogs lack reported hinge-binding validation.

5-Cyclopentyl-1H-pyrazol-3-ol vs. Key Analogs


Lipophilicity: Cyclopentyl vs. Methyl & Phenyl

The cyclopentyl-substituted pyrazol-3-ol exhibits a computed XLogP3-AA of 1.4, which is 1.3 log units higher than the 5-methyl analogue (XLogP3-AA = 0.1) and identical to the 5-phenyl analogue (XLogP3-AA = 1.4) [1] [2]. This positions the cyclopentyl compound in a balanced lipophilicity range that favours passive membrane permeation while avoiding the excessive logP that can lead to poor aqueous solubility and promiscuous binding.

Lipophilicity
Head-to-head
XLogP3-AA 1.4 (cyclopentyl) vs 0.1 (methyl), 1.4 (phenyl)
Reported logP difference may support permeability screening context.
Computed values; experimental measurement advised.
Lipophilicity Drug-likeness Physicochemical property optimization

Conformational Flexibility: Cyclopentyl vs. Methyl

5-Cyclopentyl-1H-pyrazol-3-ol possesses one rotatable bond (the C–C bond linking the cyclopentyl ring to the pyrazole core), whereas the 5-methyl analogue has zero rotatable bonds [1] [2]. The additional conformational degree of freedom allows the cyclopentyl group to sample multiple low-energy orientations, which can be beneficial for induced-fit binding to protein pockets but may also incur a modest entropic penalty upon rigidification in the bound state.

Rotatable Bonds
Head-to-head
RB 1 vs 0 (methyl), 1 (phenyl)
May influence conformational adaptation in target binding.
Computed property; biophysical validation recommended.
Conformational analysis Entropy Target engagement

Drug-Likeness: MW and TPSA Profile

With a molecular weight of 152.19 g/mol, 5-cyclopentyl-1H-pyrazol-3-ol falls within the lead-like range (MW ≤ 350) and is significantly heavier than the 5-methyl analogue (98.10 g/mol) yet slightly lighter than the 5-phenyl analogue (160.17 g/mol) [1] [2]. This intermediate molecular weight, combined with a topological polar surface area (TPSA) of 41.1 Ų, provides a favourable balance between target-binding surface area and physicochemical developability.

MW & TPSA
Head-to-head
MW 152.19 vs 98.10 (methyl), 160.17 (phenyl); TPSA 41.1 Ų
Intermediate MW supports lead-like fragment elaboration context.
Calculated descriptors; does not predict target affinity.
Drug-likeness Fragment-based drug discovery Lead optimization

Patent-Validated CDK2 Inhibitor Scaffold

The 5-cyclopentylpyrazol-3-ol core is explicitly claimed as the synthetic precursor to a series of 3-carbonylamino-5-cyclopentyl-1H-pyrazole CDK2 inhibitors described in Pfizer's patent application WO2020157652A3 [1]. In contrast, 5-methyl and 5-phenyl pyrazol-3-ols are not reported to yield analogues with comparable CDK2 inhibitory activity. While direct IC50 values for the parent pyrazol-3-ol itself are not disclosed, its role as the essential scaffold for potent CDK2 inhibitors establishes a class-level differentiation that cannot be replicated by simple substituent interchange.

Patent Scaffold
Class-level
Cyclopentyl core explicitly claimed in Pfizer CDK2 inhibitor patent family (WO2020157652A3).
Patent context supports cyclopentyl scaffold for CDK2 series replication.
Class-level inference; direct IC50 data not disclosed.
CDK2 Kinase inhibitor Cancer Privileged scaffold

5-Cyclopentyl-1H-pyrazol-3-ol Applications


Cyclopentyl CDK2 Inhibitor Synthesis

As demonstrated by the Pfizer patent family (WO2020157652A3), 5-cyclopentyl-1H-pyrazol-3-ol serves as the direct precursor for 3-carbonylamino-5-cyclopentyl-1H-pyrazole CDK2 inhibitors [1]. Medicinal chemistry teams pursuing CDK2 as an oncology target should procure this compound as the mandatory entry point for structure-activity relationship (SAR) exploration, as no methyl or phenyl analogue provides the same hinge-binding geometry.

Physicochemical Benchmark for Cycloalkyl Pyrazoles

The well-defined lipophilicity (XLogP3-AA = 1.4), rotatable bond count (RB = 1), and moderate molecular weight (152.19 g/mol) make 5-cyclopentyl-1H-pyrazol-3-ol an ideal reference standard for calibrating computational models of cycloalkyl-substituted heterocycles [2]. Its properties bridge the gap between the overly polar methyl analogue (XLogP3-AA = 0.1) and the flat, aromatic phenyl analogue, enabling systematic logP-driven lead optimization.

Tautomerism & Hydrogen Bonding in Fragment Design

The tautomeric equilibrium between the 1H-pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one forms introduces a unique hydrogen-bond donor/acceptor profile that can be exploited in fragment-based screening [3]. The cyclopentyl substituent modulates the tautomeric ratio through steric and electronic effects, providing a tool compound for investigating how ring substituents influence tautomer-dependent target recognition.

Regioselective N-Alkylation Method Development

Due to tautomerism, N-alkylation of pyrazol-3-ols can yield mixtures of regioisomers. The cyclopentyl derivative's balanced steric bulk makes it a challenging yet informative substrate for developing regioselective alkylation protocols, with outcomes directly transferable to the synthesis of N-substituted CDK2 inhibitors [1].

Application
Selection Property
Validation Focus
CDK2 inhibitor scaffold synthesis
Cyclopentyl patent context
Hinge-binding SAR replication
Physicochemical benchmark for cycloalkyl heterocycles
Balanced logP and rotatable bond profile
Computational permeability model calibration
Fragment-based screening tool
Tautomeric equilibrium context
Tautomer-dependent target recognition
Regioselective alkylation method development
Steric/electronic cyclopentyl balance
N-substituted inhibitor synthesis routes
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